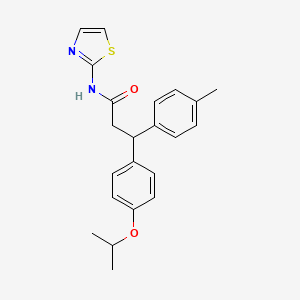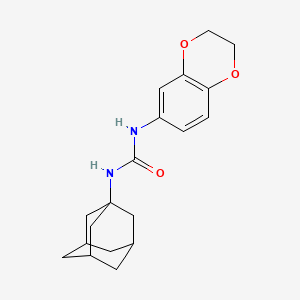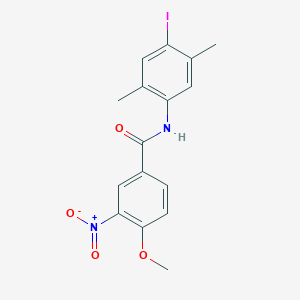![molecular formula C13H20N2OS B4122571 Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- CAS No. 55409-91-1](/img/structure/B4122571.png)
Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl-
Overview
Description
N-(3-isopropoxypropyl)-N’-phenylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropoxypropyl group and a phenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isopropoxypropyl)-N’-phenylthiourea typically involves the reaction of 3-isopropoxypropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of N-(3-isopropoxypropyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(3-isopropoxypropyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
N-(3-isopropoxypropyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as an antithyroid agent and in the treatment of hyperthyroidism.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
- N-(3-isopropoxypropyl)-N’-isopropylethanediamide
- N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide
- N-(3-chlorophenyl)-N’-(3-isopropoxypropyl)urea
Comparison: N-(3-isopropoxypropyl)-N’-phenylthiourea is unique due to its specific structural features, such as the presence of both an isopropoxypropyl group and a phenyl group attached to the thiourea moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-(3-propan-2-yloxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-11(2)16-10-6-9-14-13(17)15-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSRUARJQNEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387977 | |
| Record name | Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55409-91-1 | |
| Record name | Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-adamantylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4122493.png)
![N-(4-methoxyphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4122501.png)
![2,4-dichloro-N-[2-(4-nitrophenyl)propyl]benzamide](/img/structure/B4122518.png)
![10-(4-fluorophenyl)-7,7-dimethyl-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4122524.png)
![2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl 4-chlorobenzoate](/img/structure/B4122528.png)
![2-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4122536.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4122553.png)
![[4-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4122562.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4122572.png)
![N-[1-(2-adamantyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B4122575.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4122586.png)

